molecular formula C8H7N3O B3317679 3-(1,2,4-Oxadiazol-3-yl)aniline CAS No. 96913-36-9

3-(1,2,4-Oxadiazol-3-yl)aniline

Cat. No.: B3317679
CAS No.: 96913-36-9
M. Wt: 161.16 g/mol
InChI Key: CWRSPLSEUDCICE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-(1,2,4-Oxadiazol-3-yl)aniline can be achieved through various synthetic routes. One common method involves the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation to form the oxadiazole ring . Another approach is the one-pot synthesis from amidoximes and carboxyl derivatives or aldehydes in aprotic bipolar solvents in the presence of inorganic bases . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.

Mechanism of Action

The mechanism of action of 3-(1,2,4-Oxadiazol-3-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as thymidylate synthase and histone deacetylase, leading to the suppression of cell proliferation . The compound also targets pathways like the NF-kB signaling pathway and tubulin polymerization, contributing to its anticancer activity . These interactions highlight the compound’s potential as a therapeutic agent.

Properties

IUPAC Name

3-(1,2,4-oxadiazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-7-3-1-2-6(4-7)8-10-5-12-11-8/h1-5H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRSPLSEUDCICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NOC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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